1-Iodo-3,5-dimethoxybenzene

Cross-coupling Oxidative addition Palladium catalysis

1-Iodo-3,5-dimethoxybenzene (3,5-dimethoxyiodobenzene; CAS 25245-27-6) is a symmetrically substituted aryl iodide bearing two electron-donating methoxy groups at the 3- and 5-positions. With a molecular weight of 264.06 g/mol and a melting point of approximately 72–78 °C, it is a crystalline solid soluble in common organic solvents.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
CAS No. 25245-27-6
Cat. No. B029183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-3,5-dimethoxybenzene
CAS25245-27-6
Synonyms1,3-Dimethoxy-5-iodobenzene;  1-Iodo-3,5-dimethoxybenzene;  3,5-Dimethoxy-1-iodobenzene;  3,5-Dimethoxyphenyl Iodide; 
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)I)OC
InChIInChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
InChIKeyMMOMUEFLZAHIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-3,5-dimethoxybenzene (CAS 25245-27-6): Aryl Iodide Building Block for Cross-Coupling and Stilbenoid Synthesis


1-Iodo-3,5-dimethoxybenzene (3,5-dimethoxyiodobenzene; CAS 25245-27-6) is a symmetrically substituted aryl iodide bearing two electron-donating methoxy groups at the 3- and 5-positions. With a molecular weight of 264.06 g/mol and a melting point of approximately 72–78 °C, it is a crystalline solid soluble in common organic solvents . The compound serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions—including Heck, Suzuki, Stille, and Sonogashira couplings—where the C–I bond facilitates rapid oxidative addition [1]. It is a key intermediate for the synthesis of methoxylated (E)-stilbene derivatives such as resveratrol, piceatannol, and pinosilvine, as well as glucuronide conjugates of trans-resveratrol [2].

Why 1-Bromo- or 1-Chloro-3,5-dimethoxybenzene Cannot Simply Replace 1-Iodo-3,5-dimethoxybenzene in Cross-Coupling Workflows


Although 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2) and 1-chloro-3,5-dimethoxybenzene (CAS 7051-14-9) share the same 3,5-dimethoxy aryl scaffold, their cross-coupling performance diverges sharply from the iodo derivative. The carbon–halogen bond strength decreases in the order C–Cl > C–Br > C–I, and the oxidative addition step—rate-determining in many Pd(0)-catalyzed couplings—proceeds fastest with aryl iodides [1]. In competitive experiments, the established reactivity order is unequivocally iodobenzene > bromobenzene > chlorobenzene [2]. Consequently, substituting the iodo analogue with the bromo or chloro congener frequently results in lower yields, longer reaction times, or the need for higher catalyst loadings and elevated temperatures. For procurement decisions, this mechanistic reality means that the iodo compound is the enabling electrophile for challenging sp²–sp² bond formations under mild conditions, whereas the bromo and chloro analogs require optimization that may erode reproducibility and cost efficiency.

Quantitative Differentiation of 1-Iodo-3,5-dimethoxybenzene Versus Its Closest Analogs: A Procurement-Focused Evidence Guide


Oxidative Addition Reactivity: Aryl Iodide Outperforms Bromide and Chloride in Pd(0)-Catalyzed Coupling

The oxidative addition of aryl halides to Pd(0) is the initiating and often rate-limiting step in cross-coupling. Competition experiments with a reduced iron pincer complex established the relative rate order as I > Br > Cl, confirming that aryl iodides undergo oxidative addition significantly faster than aryl bromides [1]. In a microwave-assisted Pd(OAc)₂-catalyzed Hirao P–C coupling, iodobenzene reacted readily while bromobenzene required a KI additive or higher temperature (120–150 °C) to achieve comparable conversion, establishing the unambiguous reactivity hierarchy iodobenzene > bromobenzene > phenyl triflate [2]. This class-level inference applies directly to 1-iodo-3,5-dimethoxybenzene versus its bromo and chloro analogs, where the electron-donating methoxy groups further enhance the electron density of the aromatic ring, potentially accelerating oxidative addition of the iodo derivative relative to the bromo congener.

Cross-coupling Oxidative addition Palladium catalysis

Heck Reaction Performance: TON up to 10⁴ for Resveratrol and Stilbenoid Synthesis

In a phosphane-free Heck reaction using oxime-derived palladacycles or Pd(OAc)₂, 3,5-dimethoxyiodobenzene couples with various styrenes to afford biologically important (E)-stilbene derivatives. Under microwave conditions in neat water with Et₃N as base, the reaction achieves total stereoselectivity for the (E)-isomer and a turnover number (TON) of up to 10⁴, indicating exceptional catalyst efficiency [1]. While this TON value is reported for the iodo substrate, comparable data for 1-bromo-3,5-dimethoxybenzene under identical conditions are absent in the same study, and aryl bromides generally require higher temperatures or specialized ligands to approach similar turnover. The high TON demonstrates that the iodo derivative enables efficient catalyst utilization, reducing the palladium loading required per mole of product.

Heck reaction Resveratrol Stilbenoid synthesis

Comparative Yield in Stilbene Synthesis: 3,5-Dimethoxyiodobenzene Outperforms 3,5-Dihydroxyiodobenzene

In the synthesis of hydroxylated stilbene derivatives via Heck coupling with a common styrene partner (compound 8), 3,5-dimethoxyiodobenzene delivered a 55.0% isolated yield of the coupled product as a white solid (mp 83–84 °C, consistent with literature values) [1]. Under identical reaction conditions, the analogous 3,5-dihydroxyiodobenzene afforded only a 41.4% yield—a 13.6 percentage-point (≈33% relative) increase in yield favoring the dimethoxy iodo derivative. A further comparator, 3,5-dimethoxy-4-fluoro-bromobenzene, gave a 47.6% yield, demonstrating that the combination of the iodo leaving group with the 3,5-dimethoxy substitution pattern provides superior coupling efficiency relative to both the dihydroxy iodo and the dimethoxy bromo analogs.

Stilbene synthesis Heck coupling Comparative yield

Validated Intermediate Role in Glucuronide Conjugate Synthesis of trans-Resveratrol

Multiple authoritative reference standard suppliers and databases (including Toronto Research Chemicals, Santa Cruz Biotechnology, and the Chinese Pharmacopoeia chemical reference database) explicitly designate 3,5-dimethoxyiodobenzene as the key intermediate for synthesizing glucuronide conjugates of trans-resveratrol . These conjugates are essential analytical reference materials for studying resveratrol phase II metabolism, bioavailability, and pharmacokinetics. In contrast, neither 1-bromo-3,5-dimethoxybenzene nor 1-chloro-3,5-dimethoxybenzene is cited for this specific application, which requires the iodo derivative's superior leaving-group ability to install the 3,5-dimethoxyphenyl moiety onto the glucuronide framework under mild conditions compatible with the acid-labile glycosidic bond.

Drug metabolism Glucuronide conjugate trans-Resveratrol

High-Value Application Scenarios Where 1-Iodo-3,5-dimethoxybenzene Provides Verifiable Advantages Over Analogs


Synthesis of Resveratrol Analogs and Methoxylated (E)-Stilbenoids via Heck Coupling

The compound is the preferred aryl iodide for Heck coupling with styrenes to produce (E)-stilbene derivatives including resveratrol, piceatannol, and pinosilvine. Under phosphane-free conditions with Pd(OAc)₂ in water under microwave irradiation, it delivers total stereoselectivity and TON up to 10⁴ [1]. The 55.0% isolated yield achieved in stilbene synthesis surpasses that of the dihydroxy iodo analog (41.4%) and the dimethoxy bromo analog (47.6%) [2], making it the most efficient entry point for constructing the 3,5-dimethoxyphenyl stilbenoid pharmacophore.

Synthesis of Glucuronide Conjugates of trans-Resveratrol for Drug Metabolism Studies

3,5-Dimethoxyiodobenzene is the established intermediate for preparing glucuronide conjugates of trans-resveratrol, which serve as critical reference standards for phase II metabolism, bioavailability, and pharmacokinetic investigations of resveratrol and its analogs . The mild coupling conditions enabled by the iodo leaving group preserve the integrity of the acid-sensitive glucuronide moiety, a requirement that bromo and chloro analogs cannot satisfy without extensive condition optimization.

Synthesis of 5-Substituted Resorcinol Derivatives via Tandem Cross-Coupling and Demethylation

In the three-step sequence from 1-chloro-3,5-dimethoxybenzene, the iodo derivative is generated as the reactive intermediate for Suzuki and Stille cross-coupling to install allyl, aryl, and other substituents at the 5-position [3]. Subsequent demethylation with HI, BBr₃, or AlI₃ yields bioactive 5-substituted resorcinols. The iodo compound's superior reactivity enables coupling under mild conditions compatible with the subsequent demethylation step, streamlining access to olivetol, grevillol, and related natural product analogs.

General C–C Bond Formation in Medicinal Chemistry and Agrochemical Intermediate Synthesis

As a versatile aryl iodide building block, 1-iodo-3,5-dimethoxybenzene participates in Suzuki, Stille, Sonogashira, and Negishi couplings to construct biaryl, alkenyl, and alkynyl derivatives bearing the 3,5-dimethoxyphenyl motif [3]. The established reactivity advantage of aryl iodides over bromides in oxidative addition (relative rate order I > Br > Cl) [4] means that selecting the iodo congener reduces the optimization burden, shortens reaction times, and improves reproducibility across diverse coupling partners—key considerations for medicinal chemistry groups generating compound libraries and for agrochemical process development.

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